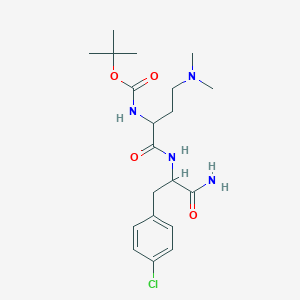
Boc-DL-Dab(Me2)-DL-Phe(4-Cl)-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-DL-Dab(Me2)-DL-Phe(4-Cl)-NH2, commonly known as DAPT, is a small molecule drug that has been widely used in scientific research for its ability to inhibit the activity of γ-secretase, an enzyme that plays a crucial role in the development of Alzheimer's disease.
Mecanismo De Acción
DAPT acts as a competitive inhibitor of γ-secretase by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate, resulting in reduced production of Aβ peptides and Notch intracellular domain (NICD), which are the downstream products of γ-secretase cleavage.
Biochemical and Physiological Effects:
DAPT has been shown to reduce the production of Aβ peptides in vitro and in vivo, leading to a decrease in amyloid plaque formation and improved cognitive function in animal models of Alzheimer's disease. DAPT has also been shown to affect the Notch signaling pathway, leading to altered cell differentiation and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DAPT is its high specificity and potency for inhibiting γ-secretase activity. It has been shown to be effective in reducing Aβ peptide production at low concentrations, making it a useful tool for studying the role of γ-secretase in various biological processes. However, DAPT has some limitations in terms of its stability and solubility, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the use of DAPT in scientific research. One area of interest is the development of more potent and specific γ-secretase inhibitors for the treatment of Alzheimer's disease. Another area of interest is the study of the role of γ-secretase in other biological processes, such as cancer and inflammation. Additionally, the use of DAPT in combination with other drugs or therapies may provide new avenues for the treatment of various diseases.
Métodos De Síntesis
DAPT can be synthesized through a series of chemical reactions starting from commercially available materials. The synthesis involves the protection of the amine group on the diaminobutyric acid (Dab) residue with a Boc (tert-butyloxycarbonyl) group, followed by the coupling of the protected Dab with a protected phenylalanine (Phe) residue. The final step involves deprotection of the Boc group to obtain the desired product.
Aplicaciones Científicas De Investigación
DAPT has been extensively used in scientific research to study the role of γ-secretase in various biological processes. It has been shown to inhibit the cleavage of amyloid precursor protein (APP) by γ-secretase, thereby reducing the production of amyloid-beta (Aβ) peptides, which are known to accumulate in the brains of Alzheimer's disease patients. DAPT has also been used to study the role of γ-secretase in the Notch signaling pathway, which is involved in cell differentiation and proliferation.
Propiedades
IUPAC Name |
tert-butyl N-[1-[[1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-(dimethylamino)-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN4O4/c1-20(2,3)29-19(28)24-15(10-11-25(4)5)18(27)23-16(17(22)26)12-13-6-8-14(21)9-7-13/h6-9,15-16H,10-12H2,1-5H3,(H2,22,26)(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRWFLPOCKJCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN(C)C)C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[4-[[1-(2,4-dichlorophenyl)pyrazole-4-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B7430541.png)

![ethyl N-[3-chloro-4-[[1-(4-methoxyphenyl)pyrrolidin-3-yl]carbamoyl]phenyl]carbamate](/img/structure/B7430549.png)
![N-(1,6-dimethyl-2-oxopyridin-3-yl)-1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]triazole-4-carboxamide](/img/structure/B7430558.png)
![2-chloro-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-5-methoxy-4-nitroaniline](/img/structure/B7430574.png)
![methyl 2-[(5-tert-butyl-1H-indole-2-carbonyl)amino]-2-(3-chloro-4-methoxyphenyl)acetate](/img/structure/B7430582.png)
![N-(4-acetamidophenyl)-2-[1-(2-chlorophenyl)ethyl-(3-hydroxybutyl)amino]acetamide](/img/structure/B7430593.png)
![1-[4-[[(Dimethylamino-methyl-oxo-lambda6-sulfanylidene)amino]methyl]piperidin-1-yl]-2-(4-methylsulfonylphenyl)propan-2-ol](/img/structure/B7430595.png)
![4-[3-(6-Acetylnaphthalen-2-yl)oxy-2-hydroxypropyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7430601.png)
![2-(difluoromethyl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-nitroaniline](/img/structure/B7430608.png)
![N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide](/img/structure/B7430616.png)
![1-(2-Chlorophenoxy)-3-[4-(7-chloroquinolin-4-yl)sulfanylphenoxy]propan-2-ol](/img/structure/B7430626.png)
![Methyl 3-[(2-cyclopropylpyridine-3-carbonyl)amino]-3-pyridin-3-ylbutanoate](/img/structure/B7430627.png)
![Ethyl 1-[4-[[4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoyl]amino]benzoyl]piperidine-4-carboxylate](/img/structure/B7430638.png)
